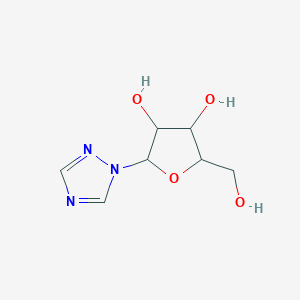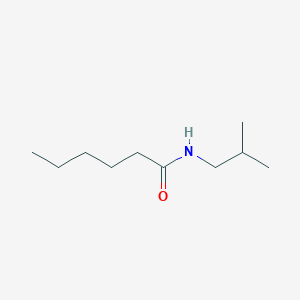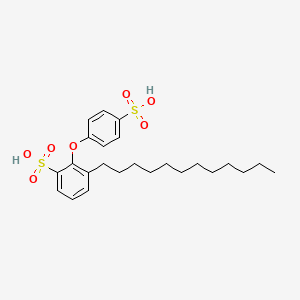
Platinum(2+), dichloride, cis-lambda-(+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(2+), dichloride, cis-lambda-(+)-: is a coordination compound with significant importance in various fields, particularly in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Platinum(2+), dichloride, cis-lambda-(+)- typically involves the reaction of platinum(II) chloride with specific ligands under controlled conditions. One common method is the reaction of platinum(II) chloride with ethylenediamine in an aqueous solution, followed by purification steps to isolate the desired cis isomer.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Platinum(2+), dichloride, cis-lambda-(+)- can undergo oxidation reactions, often leading to the formation of platinum(IV) compounds.
Reduction: This compound can be reduced to form platinum(0) species, which are often used as catalysts.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as ammonia or phosphines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or reducing agents like sodium borohydride.
Substitution: Ammonia, phosphines, or other ligands in aqueous or organic solvents.
Major Products:
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) species.
Substitution: Various platinum(II) complexes with different ligands.
Scientific Research Applications
Chemistry:
- Used as a catalyst in various organic reactions.
- Studied for its unique coordination chemistry and isomerism.
Biology:
- Investigated for its interactions with biological molecules, such as DNA and proteins.
Medicine:
- Known for its use in chemotherapy, particularly in the treatment of various cancers. The cis isomer, known as cisplatin, is a widely used chemotherapeutic agent.
Industry:
- Utilized in the production of high-purity platinum for industrial applications.
- Employed in the development of new materials and catalysts.
Mechanism of Action
Mechanism: The mechanism of action of Platinum(2+), dichloride, cis-lambda-(+)-, particularly in its role as a chemotherapeutic agent, involves the formation of cross-links with DNA. This inhibits DNA replication and transcription, leading to cell death.
Molecular Targets and Pathways:
DNA: Forms covalent bonds with DNA, leading to the formation of intrastrand and interstrand cross-links.
Proteins: Can interact with various proteins, affecting their function and stability.
Comparison with Similar Compounds
Platinum(2+), dichloride, trans-lambda-(+)-: The trans isomer of the compound, which has different chemical properties and biological activities.
Platinum(2+), dichloride, cis-delta-(+)-: Another isomer with distinct properties.
Uniqueness:
- The cis isomer, Platinum(2+), dichloride, cis-lambda-(+)-, is unique in its ability to form specific types of DNA cross-links, making it particularly effective as a chemotherapeutic agent. Its square planar geometry and specific ligand arrangement contribute to its distinct reactivity and applications.
Properties
CAS No. |
18661-28-4 |
|---|---|
Molecular Formula |
C4H12Cl2N4Pt-4 |
Molecular Weight |
382.15 g/mol |
IUPAC Name |
2-azanidylethylazanide;dichloroplatinum |
InChI |
InChI=1S/2C2H6N2.2ClH.Pt/c2*3-1-2-4;;;/h2*3-4H,1-2H2;2*1H;/q2*-2;;;+2/p-2 |
InChI Key |
MVUXXVKLMVGOCM-UHFFFAOYSA-L |
Canonical SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



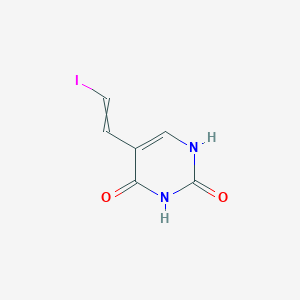
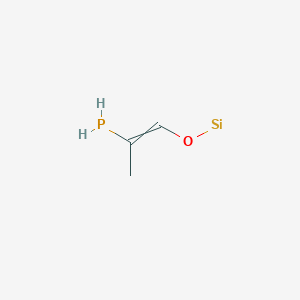
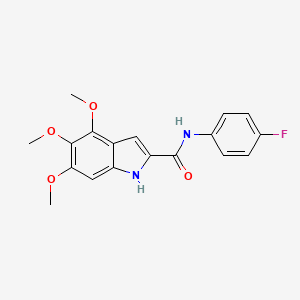
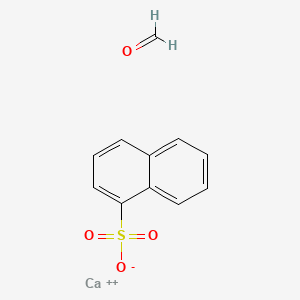
![2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate](/img/structure/B14166037.png)
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)
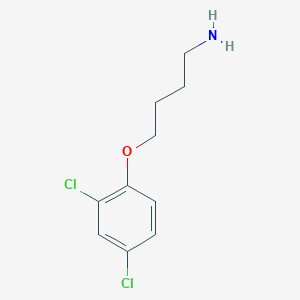
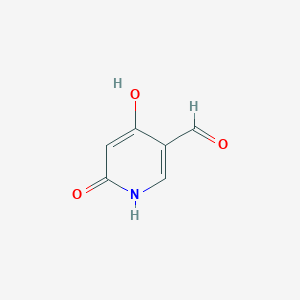
![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)
